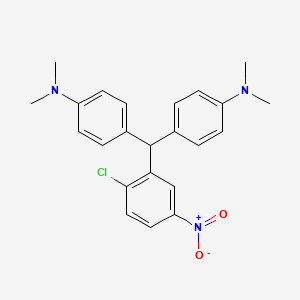
Albocycline
Vue d'ensemble
Description
Albocycline is a macrolide polyketide with known antibacterial properties and some antifungal activity . It is the main active compound produced by Streptomyces sp. OR6 . Albocycline has been found to efficiently suppress the germination of conidiospores .
Synthesis Analysis
The first total synthesis of albocycline was reported in 1987 in 40 total steps . A more recent approach reported a concise total synthesis of (-)-albocycline in 14 steps from commercially available methyl ®-3-hydroxybutyrate . Key steps in this synthesis include highly regio- and stereoselective reactions of chiral N-sulfinyl metallodienamines (NSMDs) with aldehydes and the Davis oxaziridine .Molecular Structure Analysis
Albocycline is a complex molecule that includes a 14-membered macrolactone, four stereogenic centers (two of which are doubly allylic), and three (E)-alkenes (one of which is trisubstituted) . The correct structure and absolute stereochemistry of albocycline were established in 1983 by X-ray crystallography .Chemical Reactions Analysis
The synthesis of albocycline involves several key reactions, including highly regio- and stereoselective reactions of chiral N-sulfinyl metallodienamines (NSMDs) with aldehydes and the Davis oxaziridine . In addition, the Horner-Wadsworth-Emmons olefination of N-sulfinyl imines is used .Physical And Chemical Properties Analysis
Albocycline is a colorless oil . Its empirical formula is C18H28O4 , and its molecular weight is 308.41 .Applications De Recherche Scientifique
Antifungal Agent
Albocycline has been identified as a bioactive compound with antifungal properties. It is effective against soil-borne fungal pathogens and can suppress the germination of conidiospores .
Antibacterial Properties
This macrolide polyketide is known for its antibacterial capabilities. It blocks the incorporation of N-acetylglucosamine into the peptidoglycan, which is the protective polymer surrounding bacterial cells .
Biocontrol in Agriculture
Given its antifungal activity, Albocycline can be used as a biocontrol agent in agriculture to protect plants from fungal infections .
Pharmaceutical Research
Albocycline’s antibacterial and antifungal properties make it a compound of interest in pharmaceutical research for the development of new antibiotics .
Soil Health Management
Its ability to control soil-borne pathogens also indicates its potential application in soil health management practices .
Synthetic Biology
The compound’s mechanisms of action could be studied and utilized in synthetic biology to engineer new biological systems or organisms .
Orientations Futures
Albocycline has been identified as an effective agent against Verticillium dahliae, a soil-borne fungal disease that affects olive trees . This suggests that Streptomyces sp. OR6, or other albocycline-producing strains, could be used as a promising tool for the biological control of Verticillium wilt . Further genomic assays are needed to identify the true molecular target(s) of albocycline .
Mécanisme D'action
Target of Action
Albocycline is a macrolactone natural product with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) . Instead, it appears to modulate NADPH ratios and upregulate redox sensing in the cell .
Mode of Action
Instead, it appears to modulate NADPH ratios and upregulate redox sensing in the cell . This modulation of NADPH ratios and upregulation of redox sensing could potentially disrupt the normal functioning of the cell, leading to its potent activity against MRSA and VRSA .
Biochemical Pathways
It is suggested that albocycline modulates nadph ratios and upregulates redox sensing in the cell . This could potentially affect various biochemical pathways in the cell, particularly those related to energy production and redox homeostasis . Further genomic assays are needed to identify the true molecular targets of Albocycline .
Result of Action
Albocycline has been found to have potent activity against MRSA and VRSA . It can efficiently suppress the germination of conidiospores . This suggests that Albocycline’s action results in the disruption of normal cellular processes, leading to the death of the bacteria .
Action Environment
The environment can influence the action, efficacy, and stability of Albocycline. For instance, it has been found to be effective in the rhizosphere of olive trees against Verticillium dahliae . .
Propriétés
IUPAC Name |
(3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9+,12-10+,14-8+/t13-,15+,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNDLILWPPJP-REXWONOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC/C=C(/[C@H](/C=C/[C@@](/C=C/C(=O)O[C@@H]1C)(C)O)OC)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113147 | |
| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Albocycline | |
CAS RN |
25129-91-3 | |
| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25129-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albocycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25129-91-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Albocycline?
A1: Albocycline inhibits nicotinate biosynthesis in Bacillus subtilis cells. Specifically, it disrupts a step in the pathway prior to quinolinate formation. [] This inhibition can be reversed by the addition of nicotinic acid, nicotinamide, and to a lesser extent, quinolinate. [] Recent research suggests that Albocycline might also interfere with peptidoglycan biosynthesis in Staphylococcus aureus. []
Q2: What is the molecular formula and weight of Albocycline?
A2: Albocycline has a molecular formula of C18H28O4 and a molecular weight of 308.4 g/mol. [, ]
Q3: What are some key spectroscopic features of Albocycline?
A3: Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), have been crucial in elucidating the structure of Albocycline. These analyses revealed the presence of a hydroxy group, a methoxy group, a lactone ring, three olefinic bonds, and four branched-methyl groups within its structure. [, , ]
Q4: How does the structure of Albocycline relate to its activity?
A4: Albocycline belongs to a class of 14-membered macrolide antibiotics. [, ] Research suggests that specific structural features are crucial for its activity. For instance, the presence of a methoxy group at the C(7) position distinguishes it from other macrolides. [] Modifications to the Albocycline scaffold, like the introduction of amino sugar moieties, are being explored to develop novel macrolide antibiotics. []
Q5: Have there been any studies on modifying the structure of Albocycline?
A5: Yes, researchers have investigated the biomodification of Albocycline. Streptomyces venezuelae can convert Albocycline into 2,3-dihydroalbocycline, resulting in a loss of antimicrobial activity. [] This highlights the importance of specific structural features for its activity. Further studies explore the potential of semi-synthetic Albocycline analogs. []
Q6: What is known about the stability of Albocycline?
A6: While specific stability data is limited in the provided literature, Albocycline's structure, containing labile olefinic bonds, suggests potential sensitivity to oxidation. Formulation strategies to enhance its stability, solubility, and bioavailability would be valuable areas for further investigation.
Q7: What organisms produce Albocycline?
A7: Albocycline is primarily produced by various Streptomyces species, including Streptomyces sp. OR6, S. brunneogriseus, and S. roseocinereus. [, ] Interestingly, a recent study identified Albocycline production in Streptomyces sp. AR10, isolated from soil around an ant nest. [] This highlights the diverse environments from which Albocycline-producing organisms can be isolated. Recently, Albocycline has also been isolated from Propionicimonas sp. ENT-18. []
Q8: What types of organisms does Albocycline exhibit activity against?
A8: Albocycline demonstrates activity against a range of bacteria and fungi. It shows promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. [] Moreover, it exhibits antifungal activity against plant pathogens like Verticillium dahliae and Rhizoctonia solani. [, ]
Q9: Are there any potential agricultural applications for Albocycline?
A9: Yes, the antifungal properties of Albocycline make it a potential biocontrol agent against plant pathogens. For instance, Streptomyces sp. AR10, which produces Albocycline, effectively suppressed Rhizoctonia damping-off disease in cucumber seedlings. [] This finding suggests its potential application in sustainable agriculture for controlling plant diseases.
Q10: Has Albocycline been chemically synthesized?
A10: Yes, a total synthesis of (-)-Albocycline has been achieved in 14 steps, starting from commercially available methyl (R)-3-hydroxybutyrate. [] This synthesis employed several novel reactions, including those involving chiral N-sulfinyl metallodienamines (NSMDs), demonstrating the complexity of Albocycline's structure and the ingenuity required for its synthesis.
Q11: Are there any known analogs or derivatives of Albocycline?
A11: Research has identified several minor components related to Albocycline in the culture broth of Streptomyces bruneogriseus. [] These components are primarily oxidation or reduction products of Albocycline, rather than glycosylated derivatives. One such derivative is 2,3-dihydroalbocycline, which exhibits reduced antimicrobial activity. [] Further research explores the potential of semi-synthetic Albocycline analogs with improved pharmacological properties. []
Q12: What are some important tools for future research on Albocycline?
A12: Advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have been crucial in purifying and characterizing Albocycline and its analogs. [, ] Continued development and application of such techniques will be vital for further research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)
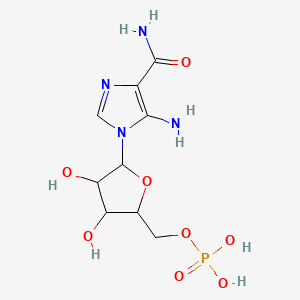
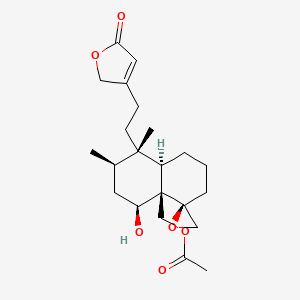
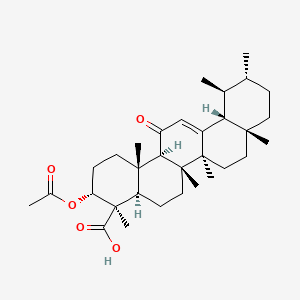
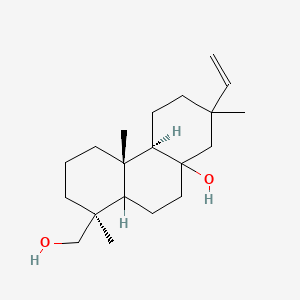
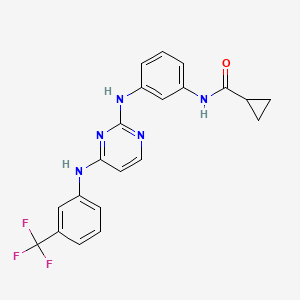

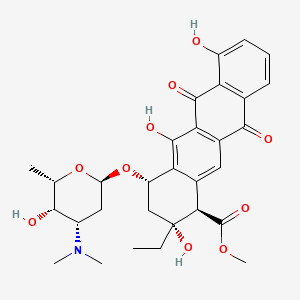
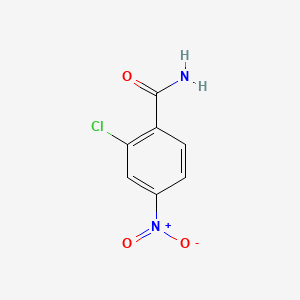
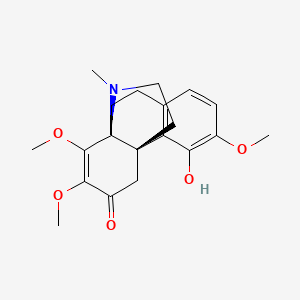

![5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide](/img/structure/B1666745.png)

